molecular formula C16H20N2O3 B7548728 [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone

[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone

Cat. No. B7548728
M. Wt: 288.34 g/mol
InChI Key: PTNFPJNQRWANGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of compounds known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects. In

Mechanism of Action

[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. This results in the activation of downstream signaling pathways, leading to analgesic and anti-inflammatory effects. This compound has also been shown to have anti-depressant effects, possibly through its modulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in lab experiments is its high affinity for the kappa opioid receptor, which allows for selective activation of this receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous kappa opioid receptor agonists.

Future Directions

There are several future directions for research on [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone. One area of interest is its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior. Another area of interest is its potential use in the treatment of depression, as it has been shown to have anti-depressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone involves the reaction of 1-phenyl-2-pyrrolidinone with morpholine and isobutyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been extensively studied for its potential therapeutic applications, particularly for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in pain modulation and inflammation. This compound has also been investigated for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.

properties

IUPAC Name

(1-benzoylpyrrolidin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(13-5-2-1-3-6-13)18-8-4-7-14(18)16(20)17-9-11-21-12-10-17/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNFPJNQRWANGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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